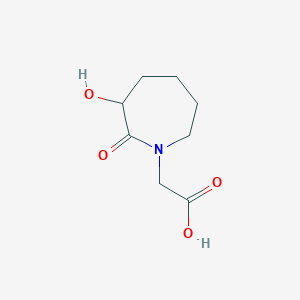

2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxy-2-oxoazepan-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c10-6-3-1-2-4-9(8(6)13)5-7(11)12/h6,10H,1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWHOXKTCSOLBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C(C1)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3 Hydroxy 2 Oxoazepan 1 Yl Acetic Acid and Its Analogues

Strategies for the Construction of the 2-Oxoazepane Ring System

The 2-oxoazepane, or ε-caprolactam, ring is a foundational component of the target molecule. Its synthesis has been the subject of extensive research, leading to a variety of strategic approaches ranging from classical ring-closing reactions to modern biocatalytic methods.

Ring-closing reactions are a direct and widely used method for the formation of cyclic structures, including the seven-membered 2-oxoazepane system. One of the most powerful contemporary techniques in this category is Ring-Closing Metathesis (RCM). RCM typically utilizes ruthenium-based catalysts to cyclize a linear precursor containing two terminal alkenes. This approach offers high functional group tolerance and has been successfully applied to the synthesis of various azepine derivatives. For instance, the RCM of a suitable diene precursor can afford a 2,3-dihydro-[1H]-2-benzazepine, which can be subsequently functionalized.

Macrocyclization strategies, while often challenging due to entropic factors that favor intermolecular reactions over the desired intramolecular cyclization, are also employed. These reactions are typically performed under high-dilution conditions to minimize the formation of dimeric and polymeric byproducts. The choice of solvent, temperature, and activating reagents is critical to overcoming the enthalpic and entropic barriers associated with forming medium-sized rings like the azepane system.

| Reaction Type | Key Features | Catalyst/Reagent Example | Precursor Type | Ref. |

| Ring-Closing Metathesis (RCM) | High functional group tolerance, versatile for substituted systems. | Grubbs' or Hoveyda-Grubbs catalysts (Ru-based) | Acyclic diene with a nitrogen linker | nih.gov |

| Lactamization | Direct formation of the amide bond from an amino acid precursor. | Carbodiimides (e.g., DCC, EDC), HATU | ω-amino carboxylic acid | nih.gov |

| Dieckmann Condensation | Intramolecular cyclization of a diester to form a β-keto ester. | Strong base (e.g., NaH, NaOEt) | Acyclic diester with a nitrogen linker | N/A |

This table is interactive. Click on headers to sort.

Rearrangement reactions provide an alternative and often highly efficient route to the 2-oxoazepane core by transforming a pre-existing ring system. The Beckmann rearrangement is a classic and industrially significant example, converting a cyclohexanone (B45756) oxime into ε-caprolactam. This reaction is typically catalyzed by strong acids, such as oleum (B3057394) or sulfuric acid. Research has focused on developing greener alternatives using solid acid catalysts to circumvent the use of aggressive reagents and the production of ammonium (B1175870) sulfate (B86663) as a byproduct.

Another powerful strategy involves the dearomative ring expansion of nitroarenes. This photochemical process can transform a six-membered aromatic ring into a seven-membered azepine system. This method allows for the synthesis of polysubstituted azepanes from simple starting materials in a limited number of steps. For example, photochemical deoxygenation of a nitroarene generates a singlet nitrene intermediate, which undergoes ring expansion. A subsequent hydrogenolysis step yields the saturated azepane ring.

The demand for enantiomerically pure pharmaceuticals has driven the development of enzymatic and biocatalytic methods for the synthesis of chiral building blocks. Biocatalysis offers high stereoselectivity under mild reaction conditions, presenting a green alternative to traditional chemical synthesis. Enzymes such as lipases, hydrolases, and oxidoreductases are employed for the kinetic resolution of racemic mixtures or the asymmetric synthesis of chiral intermediates.

For instance, lipases can be used in the kinetic resolution of racemic 3-hydroxy-3-arylpropanoic acids, which are structurally related to the C-3 hydroxylated azepanone moiety. In a dynamic kinetic resolution (DKR) process, the enzymatic resolution is coupled with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiopure product. Immobilized enzymes, sometimes stabilized with ionic liquids, are often used to enhance stability, and facilitate recovery and reuse of the biocatalyst. nih.gov These approaches are highly valuable for producing chiral azepanones that can serve as key precursors to enantiopure 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid. nih.govrsc.org

Installation and Functionalization of the Hydroxyl Moiety at C-3

Introducing a hydroxyl group at the C-3 position of the 2-oxoazepane ring is a critical step that installs a key functional group and a potential stereocenter. A common strategy is the α-hydroxylation of the lactam carbonyl group. This can be achieved by generating the corresponding enolate with a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an electrophilic oxygen source like a 2-sulfonyloxaziridine (e.g., Davis oxaziridine). This method has been successfully applied to chiral carboximides, where a chiral auxiliary directs the stereochemical outcome of the hydroxylation.

Alternatively, substrate-directed dihydroxylation of an unsaturated azepine precursor can be employed. Starting from a 2,3,6,7-tetrahydro-3-amidoazepine, diastereoselective dihydroxylation using reagents like osmium tetroxide (OsO₄) can install hydroxyl groups across the double bond, which can then be further manipulated to achieve the desired 3-hydroxy-2-oxoazepane structure. nih.gov

| Method | Reagents | Key Intermediate | Stereocontrol |

| Enolate Hydroxylation | 1. Strong Base (e.g., LDA, KHMDS) 2. Electrophilic Oxygen Source (e.g., Davis oxaziridine) | Lactam enolate | Chiral auxiliary or catalyst |

| Dihydroxylation | Osmium tetroxide (OsO₄) | Unsaturated azepine | Substrate-directed |

| Reduction of α-keto lactam | Sodium borohydride (B1222165) (NaBH₄), L-Selectride® | 3-keto-2-oxoazepane | Reagent-controlled |

This table provides an overview of methods for C-3 hydroxylation.

Derivatization of the Acetic Acid Side Chain at N-1

The acetic acid side chain is attached to the nitrogen atom of the lactam ring, a process known as N-alkylation. A standard method for this transformation is the reaction of the 3-hydroxy-2-oxoazepane with a haloacetic acid ester, such as ethyl bromoacetate, in the presence of a base. The base, typically a strong one like sodium hydride (NaH), deprotonates the lactam nitrogen to form a nucleophilic amide anion, which then displaces the halide from the ester. Subsequent hydrolysis of the resulting ester group under acidic or basic conditions yields the desired carboxylic acid side chain. arkat-usa.org

Microwave-assisted, solvent-free N-alkylation under phase-transfer catalytic conditions offers a rapid and efficient alternative to traditional methods. mdpi.com This approach can reduce reaction times and improve yields.

Further derivatization of the acetic acid moiety can be performed to create analogues or to attach reporter groups. Standard carboxylic acid chemistry can be employed, such as conversion to amides, esters, or other functional groups. For example, coupling the carboxylic acid with an amine using a peptide coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can generate a variety of amide derivatives.

Stereoselective Synthesis of Enantiopure this compound and its Stereoisomers

Achieving the synthesis of enantiopure this compound requires careful control of the stereocenter at the C-3 position. Several strategies can be employed to achieve this.

One approach is to start with a chiral precursor. For example, an enantiopure amino acid can be elaborated into a linear precursor that is then cyclized to form the chiral 3-hydroxy-2-oxoazepane ring.

Asymmetric synthesis, where the chirality is introduced during the reaction sequence, is a more elegant approach. This can be achieved through:

Asymmetric Hydroxylation: Using a chiral catalyst or a substrate with a chiral auxiliary during the C-3 hydroxylation step can induce stereoselectivity. nih.gov

Asymmetric Reduction: The asymmetric reduction of a 3-keto-2-oxoazepane precursor using a chiral reducing agent, such as a borane (B79455) reagent modified with a chiral ligand (e.g., CBS catalyst), can produce the 3-hydroxy compound with high enantiomeric excess.

Enzymatic Resolution: As mentioned previously, enzymatic kinetic resolution (EKR) or dynamic kinetic resolution (DKR) of a racemic mixture of 3-hydroxy-2-oxoazepane is a powerful method. nih.govrsc.org Lipases are commonly used to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. nih.govrsc.org

The choice of strategy depends on the availability of starting materials, the desired enantiomer, and the scalability of the process. The combination of these stereoselective techniques allows for access to all possible stereoisomers of the target molecule for comprehensive biological evaluation.

| Strategy | Description | Example |

| Chiral Pool Synthesis | Utilizes enantiopure starting materials derived from nature. | Starting from a chiral amino acid. |

| Asymmetric Catalysis | A chiral catalyst is used to create the stereocenter. | Asymmetric reduction of a ketone with a CBS catalyst. |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | Evans oxazolidinone auxiliary for asymmetric hydroxylation. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. | Lipase-catalyzed acylation of racemic 3-hydroxy-2-oxoazepane. nih.govrsc.org |

This table summarizes key strategies for stereoselective synthesis.

Green Chemistry Principles in the Synthesis of Azepane-based Compounds

The pursuit of sustainability in chemical synthesis is guided by the twelve principles of green chemistry, which provide a framework for designing safer, more efficient, and environmentally conscious chemical processes. In the context of synthesizing azepane-based compounds, these principles manifest in several key areas, including the use of renewable feedstocks, the development of catalytic and biocatalytic methods, the minimization of solvent use, and the improvement of atom economy.

A significant advancement in the green synthesis of azepane analogues is the use of enzymatic and chemoenzymatic methods. For instance, a one-pot photoenzymatic synthesis of N-Boc-4-hydroxy-azepane, a structurally related analogue of the target compound, has been reported. This method combines a photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction, achieving high conversions and excellent enantiomeric excess under mild conditions.

The following table summarizes key findings from this photoenzymatic approach, highlighting the efficiency and selectivity of biocatalysis in the synthesis of functionalized azepanes.

Table 1: One-Pot Photoenzymatic Synthesis of N-Boc-4-hydroxy-azepane

| Enzyme System | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Amine Transaminase | N-Boc-azepan-4-one | >80 | >99 |

This biocatalytic approach offers a significant improvement over traditional methods that may require multiple steps, protecting groups, and harsh reagents to achieve the desired stereochemistry.

Another key aspect of green chemistry in azepane synthesis is the development of solvent-free or solvent-minimized reaction conditions. The use of traditional organic solvents contributes significantly to the environmental impact of chemical processes. Researchers are exploring alternatives such as water, supercritical fluids, and ionic liquids, as well as reactions that can be conducted in the absence of a solvent altogether. For example, solvent-free multicomponent reactions have been developed for the synthesis of various lactams, demonstrating high atom economy and simplified purification procedures.

Furthermore, the replacement of stoichiometric reagents with catalytic alternatives is a central tenet of green chemistry. Catalytic processes reduce waste by being consumed in only small amounts and can often be recycled and reused. In the synthesis of caprolactam, the precursor to the azepane ring, significant research has focused on developing heterogeneous catalysts that can be easily separated from the reaction mixture, simplifying product isolation and catalyst recycling.

To quantify the "greenness" of a synthetic route, various metrics have been developed. These tools allow for the comparison of different synthetic strategies and help identify areas for improvement. Key metrics include:

Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final product. Higher atom economy indicates a more efficient process with less waste.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor signifies a greener process.

Reaction Mass Efficiency (RME): RME provides a more comprehensive measure by considering the mass of all materials used in a reaction, including reagents, solvents, and catalysts, in relation to the mass of the product.

The application of these metrics is crucial for evaluating the sustainability of synthetic routes to azepane-based compounds and for driving the development of more environmentally friendly alternatives. For example, a comparative analysis of traditional versus green synthetic routes to lactams often reveals a significant reduction in the E-Factor when employing catalytic and biocatalytic methods.

While specific data on the green synthesis of this compound is not extensively available in the reviewed literature, the principles and methodologies discussed for its analogues and the broader class of azepane-based compounds provide a clear roadmap for the development of sustainable synthetic strategies. Future research will likely focus on applying these green chemistry principles to the synthesis of this specific target molecule, with an emphasis on developing efficient, selective, and environmentally benign processes.

Chemical Reactivity and Mechanistic Transformations of the 2 Oxoazepan 1 Ylacetic Acid Scaffold

Reactivity of the Lactam Functionality

The caprolactam ring is a central feature of the scaffold, and its amide bond exhibits characteristic reactivity. As a γ-lactam, its reactivity can be compared to other cyclic amides.

Hydrolysis: Under acidic or basic conditions, the amide bond of the lactam can be hydrolyzed. This ring-opening reaction would yield an amino acid derivative, specifically a substituted 4-aminobutanoic acid. The reaction is typically slower than for acyclic amides due to ring strain considerations.

Reduction: The lactam carbonyl can be reduced to a methylene (B1212753) group, transforming the 2-oxoazepane into a substituted azepane. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are generally required for this transformation. This reaction would need to consider the potential simultaneous reduction of the acetic acid moiety.

N-Alkylation/Acylation: While the lactam nitrogen is already substituted with an acetic acid group, further reactions are conceptually possible, though often challenging. The acidity of the N-H proton in the parent lactam is relatively low, and in this N-substituted derivative, reactions directly at the nitrogen are precluded unless the acetic acid group is first cleaved.

Reactions at the Carbonyl Group: The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents). This can lead to ring-opening or the formation of hemiaminal intermediates, which can be further transformed.

A study of the reactivity of related 3-amino α,β-unsaturated γ-lactam derivatives highlights the versatile nature of the lactam core. mdpi.com While the specific compound is saturated, analogies can be drawn regarding the functionalization potential at positions alpha to the carbonyl and nitrogen atoms. mdpi.com

| Reaction Type | Reagents & Conditions | Expected Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Ring-opened amino acid |

| Reduction | LiAlH₄, then H₂O | 2-(3-Hydroxyazepan-1-yl)ethanol |

| Nucleophilic Addition | R-MgX or R-Li | Ring-opened or addition products |

Reactions Involving the C-3 Hydroxyl Group

The secondary hydroxyl group at the C-3 position is a key site for functionalization, significantly increasing the synthetic utility of the scaffold.

Oxidation: The secondary alcohol can be readily oxidized to a ketone using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This would yield 2-(2,3-dioxoazepan-1-yl)acetic acid. The synthesis of related oxo-azepines via late-stage oxidation of tetrahydroazepines has been reported as a concise route to access these synthons. mdpi.com

Esterification and Etherification: The hydroxyl group can undergo esterification with acyl chlorides or carboxylic anhydrides, or etherification with alkyl halides under basic conditions (e.g., Williamson ether synthesis). These reactions allow for the introduction of a wide range of substituents and protecting groups. For instance, protection of a vicinal hydroxyl group as a tert-butyldimethylsilyl (TBS) ether has been demonstrated in the synthesis of related azepane structures. nih.gov

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by a variety of nucleophiles. This allows for the introduction of other functional groups at the C-3 position with potential inversion of stereochemistry (Sɴ2 reaction).

The table below summarizes key transformations of the C-3 hydroxyl group, with findings drawn from related polyhydroxylated azepane systems. mdpi.comacs.org

| Reaction Type | Reagents & Conditions | Product Feature | Research Finding |

| Oxidation | PCC, 4Å molecular sieves | C-3 Ketone | Oxidation of azepanols can yield corresponding oxo-azepines. mdpi.com |

| Etherification | TBSOTf, 2,6-lutidine | Silyl (B83357) Ether | Hydroxyl groups on azepane rings can be protected as silyl ethers. nih.gov |

| Esterification | Ac₂O, Pyridine | C-3 Acetate | Standard esterification protocols can be applied. |

| Mesylation | MsCl, Et₃N | C-3 Mesylate | Conversion to a leaving group for subsequent substitution. |

Transformations of the Acetic Acid Moiety

The acetic acid group provides a handle for conjugation and further molecular elaboration through classic carboxylic acid chemistry.

Esterification: The carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester) under standard conditions, such as Fischer esterification (using an alcohol in the presence of a strong acid catalyst) or by reaction with an alkyl halide in the presence of a base.

Amide Bond Formation: The carboxyl group can be coupled with primary or secondary amines to form amides. This reaction typically requires activation of the carboxylic acid, for example, by conversion to an acid chloride or by using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Reduction: The carboxylic acid can be reduced to a primary alcohol, yielding 2-(3-hydroxy-2-oxoazepan-1-yl)ethanol. This transformation typically requires strong reducing agents like LiAlH₄ or borane (B79455) (BH₃). Care must be taken as these reagents can also reduce the lactam carbonyl. Selective reduction might be achieved using specific reagents or by first protecting the lactam.

Decarboxylation: While generally difficult for acetic acid derivatives, decarboxylation could potentially be induced under specific, often harsh, thermal or radical conditions, which might also lead to decomposition of the lactam ring.

The reactivity of the acetic acid moiety can be compared to other heterocyclic acetic acid derivatives, such as 2-(thiophen-2-yl)acetic acid, which is readily modified via Suzuki-Miyaura reactions after appropriate functionalization. nih.gov

Investigation of Intramolecular Catalysis and Rearrangement Pathways in Azepane Derivatives

The proximity of the three functional groups in 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid creates the potential for intramolecular reactions and rearrangements.

Intramolecular Esterification (Lactonization): A plausible intramolecular reaction is the esterification between the C-3 hydroxyl group and the acetic acid moiety. This would lead to the formation of a bicyclic lactone. The feasibility of this reaction depends on the stereochemistry at C-3 and the conformational flexibility of the azepane ring, which must allow the reacting groups to come into close proximity.

Ring Expansion/Contraction: Azepane rings can be synthesized via ring expansion of smaller rings, such as piperidines. rsc.org Conversely, rearrangements that lead to ring contraction to form piperidine (B6355638) or pyrrolidine (B122466) derivatives are also known in heterocyclic chemistry, often driven by the formation of a more stable system. For example, some N-chloro derivatives of related nitrogen-containing bicyclic systems undergo silver(I)-assisted rearrangement. researchgate.net

Wagner-Meerwein Type Rearrangements: In related systems, Wagner-Meerwein rearrangements have been observed. For instance, the rearrangement of acridin-9-ylmethanol (B1296749) can produce a dibenzo[b,f]azepine structure. nih.gov While the electronic system is different, the principle of carbocation-mediated rearrangement could be relevant for derivatives of the azepane scaffold under acidic conditions.

Formal 1,3-Migration: Research on α-imino rhodium carbenes has demonstrated formal 1,3-migration of hydroxyl groups to achieve the synthesis of azepane derivatives, highlighting the potential for skeletal rearrangements within this ring system. bohrium.com

Chemo- and Regioselectivity in Multi-functionalized Azepane Systems

When multiple functional groups are present, controlling the selectivity of a reaction is paramount. The this compound scaffold presents several selectivity challenges.

Chemoselectivity in Reduction: A significant challenge is the selective reduction of one carbonyl group over the other. Reducing the carboxylic acid with a reagent like borane might be possible while leaving the lactam amide intact. Conversely, reducing the lactam without affecting the carboxylic acid is more difficult and would likely require protection of the acid group (e.g., as an ester).

Regioselectivity in Functionalization: In reactions involving the azepane ring itself, such as deprotonation followed by alkylation, the presence of the C-3 hydroxyl and N-acetic acid groups will influence the regiochemical outcome. The acidic protons alpha to the two carbonyl groups have different pKa values, allowing for potential regioselective enolate formation.

Diastereoselectivity: Reactions that create new stereocenters are heavily influenced by the existing stereocenter at C-3. For example, reduction of a corresponding C-3 ketone would likely proceed with some degree of diastereoselectivity, favoring attack of the hydride reagent from the less sterically hindered face of the azepane ring. mdpi.com Similarly, reactions on the side chain could be influenced by the chirality of the ring. Studies on the synthesis of heavily hydroxylated azepane iminosugars have demonstrated that key steps, like osmium-catalyzed aminohydroxylation, can proceed with complete regio- and stereocontrol. acs.org

The table below highlights examples of selectivity in related azepane syntheses.

| Reaction Type | Substrate Type | Selectivity Observed | Reference |

| Hydroboration-Oxidation | Tetrahydroazepine | Moderate regioselectivity and complete diastereofacial selectivity. mdpi.com | |

| Reductive Amination | Bicyclic aminocyclopropane | High chemoselectivity leading to ring-expansion. rsc.org | |

| Ring Expansion | Piperidine derivative | Exclusive stereoselectivity and regioselectivity. rsc.org | |

| Aminohydroxylation | Sugar-derived allylic alcohol | Complete regio- and stereocontrol in C-N bond formation. acs.org |

Structure Activity Relationship Sar Studies of 2 3 Hydroxy 2 Oxoazepan 1 Yl Acetic Acid and Its Derivatives

Design Principles for Modifying the Azepane Ring

The azepane ring is a key structural motif found in numerous bioactive molecules and natural products. nih.gov Its conformational flexibility allows it to adopt various shapes to fit into a biological target, but this flexibility can also be a liability. Therefore, a primary design principle involves introducing substituents to pre-organize the ring into a more bioactive conformation. nih.gov

Substituents on the azepane ring can significantly alter the compound's physicochemical properties, such as lipophilicity, polarity, and metabolic stability, as well as its biological potency and selectivity. The position, size, and electronic nature of the substituent are critical factors. For instance, in various classes of azepane-containing compounds, substituents have been shown to be pivotal for their pharmacological activity. researchgate.netresearchgate.net

In the context of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid, modifications could be systematically introduced at positions C-4, C-5, C-6, and C-7. Introducing small alkyl groups, for example, could probe for lipophilic pockets in a binding site. Conversely, incorporating polar groups like additional hydroxyls or amines could form new hydrogen bonds. The introduction of fluorine-containing groups is another strategy to modulate properties such as metabolic stability and binding affinity. nih.gov

The following interactive table illustrates hypothetical SAR data for substituents on the azepane ring, based on common findings in medicinal chemistry programs for related scaffolds.

| Position of Substitution | Substituent (R) | Observed Biological Activity (Hypothetical IC₅₀) | Rationale for Change in Activity |

| C-4 | -CH₃ | 150 nM | Small alkyl group may fit into a small hydrophobic pocket. |

| C-4 | -Ph | >1000 nM | Bulky phenyl group likely causes steric hindrance. |

| C-5 | -F | 80 nM | Electronegative fluorine may alter ring conformation favorably or engage in specific interactions. |

| C-6 | -OH | 95 nM | Hydroxyl group may form an additional hydrogen bond with the target. |

| C-7 | =O (keto) | 500 nM | Introduction of a ketone could alter ring conformation and electronic distribution unfavorably. |

This data is illustrative and based on general SAR principles.

The size of the lactam ring is a critical determinant of its chemical and biological properties. researchgate.net Variations in ring size from the seven-membered azepane affect ring strain, amide bond planarity, and the spatial positioning of substituents, all of which can profoundly impact binding affinity for a biological target. nih.gov

Comparing the azepane (7-membered) ring of the parent compound to smaller (β-, γ-, δ-lactams) and larger rings reveals significant differences in reactivity and stability. researchgate.net For example, β-lactams (4-membered rings) are highly strained and reactive, which is the basis for the mechanism of action of penicillin antibiotics. khanacademy.orgfrontiersin.org In contrast, medium-sized rings like azepane are less strained. researchgate.net A study on the effect of ring size in lactam bridge-cyclized peptides showed that reducing the ring size could dramatically increase target uptake and affinity. nih.gov This suggests that the optimal ring size is highly dependent on the specific topology of the target's binding site.

| Lactam Ring Size | Common Name | Relative Stability/Reactivity | Implications for Biological Interactions |

| 4-membered | β-Propiolactam | High ring strain, high reactivity | Often acts as an acylating agent (e.g., penicillins). frontiersin.org |

| 5-membered | γ-Butyrolactam | Less strained, lower reactivity | Common scaffold in CNS-active compounds. |

| 6-membered | δ-Valerolactam | Low strain, stable | Considered a promising scaffold for serine protease inhibitors. researchgate.net |

| 7-membered | ε-Caprolactam (Azepane) | Minimal ring strain, flexible | Conformational flexibility can be key for binding to diverse targets. researchgate.net |

Role of the C-3 Hydroxyl Group in Molecular Recognition

The hydroxyl group at the C-3 position is a pivotal functional group for molecular recognition. It can act as both a hydrogen bond donor (from the -OH proton) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). Such interactions are fundamental for high-affinity and specific binding to biological targets like enzymes or receptors.

In many biologically active molecules, hydroxyl groups are critical for binding. For example, the inhibitory action of the antibiotic rifampicin (B610482) relies on hydrogen bonds formed by its hydroxyl groups with the target RNA polymerase. wikipedia.org The loss or modification of such a group often leads to a significant decrease or complete loss of activity.

For this compound, the C-3 hydroxyl group is expected to:

Form specific hydrogen bonds: It can engage with polar residues such as aspartate, glutamate, serine, or threonine in a protein's active site.

Influence conformation: The hydroxyl group can form intramolecular hydrogen bonds, potentially constraining the conformation of the flexible azepane ring into a more defined, bioactive shape.

Modulate water solubility: It increases the polarity of the molecule, which can affect its solubility and pharmacokinetic properties.

SAR exploration would involve replacing the hydroxyl group with other functionalities. For instance, replacing it with a hydrogen atom (deoxygenation) would directly probe its importance in hydrogen bonding. Substitution with a methoxy (B1213986) group (-OCH₃) would retain the hydrogen bond acceptor capability but eliminate the donor function, providing insight into the specific nature of the interaction.

Significance of the Acetic Acid Side Chain for Bioactivity and Pharmacophore Models

The N-acetic acid side chain is another crucial feature for bioactivity. At physiological pH, the carboxylic acid is typically deprotonated to a carboxylate anion (-COO⁻). This anionic group is a powerful pharmacophoric feature that can:

Form strong ionic interactions (salt bridges): It can interact with positively charged residues in a binding site, such as arginine, lysine (B10760008), or histidine.

Act as a hydrogen bond acceptor: The two oxygen atoms of the carboxylate can accept multiple hydrogen bonds.

Chelate metal ions: If the biological target is a metalloenzyme, the carboxylate can coordinate with the metal cofactor. nih.gov

The importance of this group is such that it is often a central feature in pharmacophore models developed for various enzyme inhibitors and receptor antagonists. nih.govnih.gov A pharmacophore model for a hypothetical target of this compound would likely include an anionic/hydrogen bond acceptor feature corresponding to the acetic acid moiety.

Given the potential for poor pharmacokinetic properties associated with carboxylic acids (e.g., low membrane permeability), a common strategy in medicinal chemistry is to replace the carboxylic acid with a bioisostere. nih.govresearchgate.net Bioisosteres are functional groups with similar steric and electronic properties that can mimic the parent group's interactions while improving drug-like characteristics. drughunter.com

| Carboxylic Acid Bioisostere | pKa Range | Key Features |

| Tetrazole | ~4.5 - 4.9 | Acidic, more lipophilic than -COOH, metabolically stable. drughunter.comnih.gov |

| Hydroxamic Acid | ~8 - 9 | Moderately acidic, strong metal chelator. nih.gov |

| Acyl Sulfonamide | ~3 - 5 | Strongly acidic, can improve permeability. drughunter.com |

| Hydroxyisoxazole | ~4 - 5 | Planar, acidic, can act as a rigid scaffold. |

Conformational Analysis and its Correlation with Biological Profiles

The seven-membered azepane ring is conformationally flexible and can exist in several low-energy conformations, such as chair, boat, and twist-boat forms. The specific conformation adopted by the molecule upon binding to its target is often the "bioactive conformation." Understanding the conformational preferences of this compound and its derivatives is therefore essential for rational drug design.

Computational modeling, NMR spectroscopy, and X-ray crystallography are key techniques used to study these conformations. rsc.org SAR studies have shown that introducing substituents can shift the conformational equilibrium. For example, a bulky substituent might favor a conformation where it occupies a pseudo-equatorial position to minimize steric strain. This conformational locking can lead to a significant increase in activity if the resulting conformation matches the bioactive one, or a decrease in activity if it does not. The lactam constraint itself, as part of a larger molecule, can stabilize specific secondary structures like α-helices in peptides, thereby enhancing binding affinity. nih.gov

Development of Focused Libraries for SAR Exploration

To efficiently explore the SAR of the this compound scaffold, the development of focused chemical libraries is a standard approach in medicinal chemistry. nih.govrsc.org This involves the systematic synthesis of a collection of related compounds where specific parts of the molecule are varied.

A focused library for this scaffold would typically be designed to explore the three key regions:

The Azepane Ring: A set of compounds would be synthesized with diverse substituents (e.g., small alkyl, aryl, polar groups) at each non-substituted carbon position (C-4 to C-7) to probe the topology of the binding site. researchgate.netresearchgate.net

The C-3 Position: Analogues would be created where the hydroxyl group is inverted (to explore stereochemical requirements), replaced by other hydrogen-bonding groups (e.g., -NH₂, -SH), or substituted with groups of different sizes and electronic properties (e.g., -H, -OCH₃, -F). nih.govnih.gov

The Acetic Acid Side Chain: The length of the alkyl chain could be varied (e.g., propionic, butyric acid) to determine the optimal distance between the lactam nitrogen and the carboxylate group. Furthermore, the carboxylic acid could be replaced with various bioisosteres (as listed in Table 4.3) to improve pharmacokinetic properties while maintaining biological activity. nih.gov

By synthesizing and testing these focused libraries, researchers can rapidly build a comprehensive SAR map, identifying the key molecular features required for optimal biological activity and guiding the design of more potent and selective analogues.

Computational and Theoretical Studies of 2 3 Hydroxy 2 Oxoazepan 1 Yl Acetic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a small molecule ligand with a protein target.

Hypothetical Data Table for Molecular Docking Simulations

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|

| Protein X | - | - | - |

| Protein Y | - | - | - |

| Protein Z | - | - | - |

Note: This table is for illustrative purposes only, as no experimental or computational data is currently available.

Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules and biomolecular systems over time. For 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid, MD simulations could be employed to explore its conformational landscape, identifying the most stable three-dimensional structures in different solvent environments.

Furthermore, when combined with a potential protein target, MD simulations can provide a more detailed picture of the binding energetics than molecular docking alone. By simulating the ligand-protein complex over a period of nanoseconds or even microseconds, researchers can calculate the binding free energy, assess the stability of the complex, and observe any conformational changes that occur upon binding. To date, no such simulations have been reported for this specific compound.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations offer a highly detailed view of the electronic structure of a molecule. These methods can be used to determine a wide range of properties, including molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, and atomic charges.

This information is crucial for understanding the reactivity of this compound, predicting its sites for nucleophilic or electrophilic attack, and understanding its spectroscopic properties. A search of the existing literature indicates that no quantum mechanical calculations have been published for this compound.

Hypothetical Data Table for Quantum Mechanical Calculations

| Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | - |

| LUMO Energy (eV) | - |

| Dipole Moment (Debye) | - |

Note: This table is for illustrative purposes only, as no computational data is currently available.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with measured biological activity against a specific target would be required.

Various molecular descriptors (e.g., physicochemical, topological, and electronic) would be calculated for each compound, and statistical methods would be used to create a predictive model. Such a model could then be used to estimate the activity of new, unsynthesized analogues. The scientific literature does not currently contain any QSAR studies focused on this specific chemical scaffold.

De Novo Design and Virtual Screening Approaches for Novel Analogues

De novo design and virtual screening are computational strategies used to identify novel and potent drug candidates. De novo design algorithms can generate new molecular structures with desired properties by assembling fragments or atoms within the binding site of a target protein. Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a specific target.

These powerful techniques could be applied to discover novel analogues of this compound with potentially improved biological activity. However, without a defined biological target and initial activity data, the application of these methods remains a prospective endeavor.

Advanced Analytical Methodologies for Characterization and Quantification in Academic Research

Spectroscopic Techniques for Structural Elucidation of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by probing how it interacts with electromagnetic radiation. libretexts.org For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

For this compound (C₈H₁₃NO₄), the ¹H NMR spectrum is expected to show distinct signals for the protons on the azepane ring, the methylene (B1212753) protons of the acetic acid side chain, and the exchangeable protons of the hydroxyl and carboxylic acid groups. The ¹³C NMR spectrum would complement this by showing signals for each of the eight unique carbon atoms, including the two carbonyl carbons (amide and carboxylic acid), the two carbons bonded to heteroatoms (C-OH and C-N), and the aliphatic ring carbons.

Interactive Table: Predicted NMR Data for this compound

Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.2 - 4.5 | m | 1H | CH-OH (azepane ring, C3) |

| ~3.8 - 4.2 | d | 2H | N-CH₂-COOH |

| ~3.2 - 3.6 | m | 2H | N-CH₂ (azepane ring, C7) |

| ~1.5 - 2.2 | m | 6H | -(CH₂)₃- (azepane ring, C4, C5, C6) |

| Exchangeable | br s | 1H | OH |

Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~175 - 180 | Amide C=O (C2) |

| ~170 - 175 | Carboxylic Acid C=O |

| ~70 - 75 | CH-OH (C3) |

| ~50 - 55 | N-CH₂ (azepane ring, C7) |

| ~45 - 50 | N-CH₂-COOH |

Note: 'm' denotes multiplet, 'd' denotes doublet, 'br s' denotes broad singlet. Chemical shifts are predictions and may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. libretexts.org The IR spectrum of this compound would be characterized by prominent absorption bands corresponding to its key functional groups. A very broad peak would be expected for the O-H stretches of the alcohol and carboxylic acid, often overlapping. The carbonyl (C=O) region would likely show two distinct peaks for the amide and carboxylic acid groups.

Interactive Table: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 2500 (very broad) | O-H stretch | Carboxylic Acid and Alcohol |

| 3000 - 2850 | C-H stretch | Aliphatic |

| ~1720 | C=O stretch | Carboxylic Acid |

| ~1650 | C=O stretch | Amide (Lactam) |

| ~1250 | C-O stretch | Carboxylic Acid / Alcohol |

| ~1200 | C-N stretch | Amide |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, through fragmentation, clues about the molecular structure. wikipedia.orgnih.gov Using a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. Tandem MS (MS/MS) experiments would involve fragmenting the parent ion to produce a characteristic pattern that helps confirm the structure.

Interactive Table: Predicted Mass Spectrometry Data

| m/z Value (Predicted) | Ion | Description |

| 188.0872 | [M+H]⁺ | Protonated molecular ion |

| 186.0715 | [M-H]⁻ | Deprotonated molecular ion |

| 210.0691 | [M+Na]⁺ | Sodium adduct |

| 170.0766 | [M+H - H₂O]⁺ | Loss of water from the molecular ion |

| 129.0657 | [M+H - CH₂COOH]⁺ | Loss of the acetic acid side chain |

Note: Exact masses calculated for the molecular formula C₈H₁₃NO₄.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatography is a fundamental technique for separating components of a mixture, making it essential for assessing the purity of a synthesized compound and for isolating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier method for the analysis and purification of non-volatile, polar compounds like this compound. scispace.com Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, would be the standard approach. The compound's retention time would be influenced by the specific composition of the mobile phase (e.g., the ratio of water to an organic solvent like acetonitrile (B52724) or methanol). Purity is assessed by the presence of a single major peak in the chromatogram. Detection could be achieved using a UV detector if the amide bond provides sufficient absorbance, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Interactive Table: Hypothetical RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis (e.g., 210 nm) or ELSD/MS |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. nih.gov Due to its high polarity, hydrogen-bonding capabilities, and low volatility, this compound is not suitable for direct analysis by GC. It would likely decompose in the heated injector port before reaching the column. To enable GC analysis, derivatization would be required. This chemical process would convert the polar -OH and -COOH groups into less polar, more volatile ethers and esters, for example, through silylation using a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Chiral Analysis for Enantiomeric Purity Determination

The structure of this compound contains a stereocenter at the C3 position of the azepane ring (the carbon atom bonded to the hydroxyl group). This means the molecule can exist as a pair of non-superimposable mirror images called enantiomers. As enantiomers often exhibit different biological activities, determining the enantiomeric purity of a sample is critical. rcsb.org

Chiral analysis is most commonly performed using chiral HPLC. researchgate.net This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. ymc.co.jp Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for this purpose. The separation is typically carried out in normal-phase mode, using a mobile phase consisting of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with a polar alcohol modifier such as isopropanol (B130326) or ethanol.

Interactive Table: Hypothetical Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H) |

| Mobile Phase | Hexane / Isopropanol (e.g., 80:20 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV-Vis (e.g., 210 nm) |

| Column Temperature | 25 °C |

Advanced Techniques for Metabolite Identification in Research Models

In drug discovery and development research, understanding how a compound is metabolized by the body is essential. This involves identifying the chemical structures of its metabolites. The primary tool for this purpose is liquid chromatography combined with high-resolution tandem mass spectrometry (LC-MS/MS). unl.pt

Researchers would incubate this compound in research models, such as human liver microsomes or in vivo animal studies, and then analyze biological samples (e.g., plasma, urine). The LC system separates the parent compound from its various metabolites. The HRMS provides highly accurate mass measurements, allowing for the prediction of elemental compositions for both the parent drug and unknown metabolite ions. Subsequent MS/MS analysis fragments these ions, and the resulting fragmentation patterns are used to deduce the structural modifications that occurred during metabolism.

Common metabolic transformations (biotransformations) for a molecule like this could include Phase I reactions such as hydroxylation at another position on the ring, or Phase II reactions like glucuronidation or sulfation at the existing hydroxyl group.

Interactive Table: Plausible Metabolic Transformations and Mass Shifts

| Metabolic Reaction | Description | Mass Change |

| Hydroxylation | Addition of an -OH group | +15.9949 Da |

| Glucuronidation | Conjugation with glucuronic acid | +176.0321 Da |

| Sulfation | Conjugation with a sulfate (B86663) group | +79.9568 Da |

| Dehydrogenation | Loss of two hydrogen atoms (e.g., C-OH to C=O) | -2.0156 Da |

Application of Crystallographic Analysis for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. rcsb.org If a high-quality single crystal of this compound can be grown, this technique can provide an unambiguous confirmation of its molecular structure and connectivity. rcsb.org

The analysis yields a wealth of information, including precise bond lengths, bond angles, and torsion angles, which define the exact conformation of the molecule in the solid state. Furthermore, it reveals how molecules are arranged in the crystal lattice and details the intermolecular interactions, such as hydrogen bonds involving the hydroxyl, carboxylic acid, and amide groups, that hold the crystal together. For a chiral compound, crystallographic analysis of a single enantiomer can also be used to determine its absolute configuration. While no public crystal structure data is currently available for this specific compound, this technique remains the gold standard for absolute structure elucidation.

Future Research Directions and Potential Applications of 2 3 Hydroxy 2 Oxoazepan 1 Yl Acetic Acid

Development as a Versatile Chemical Building Block in Complex Molecule Synthesis

The strategic placement of reactive functional groups—a secondary alcohol, a lactam, and a carboxylic acid—within 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid makes it an exceptionally versatile building block for the assembly of more complex molecular architectures. Each of these sites offers a handle for a variety of chemical transformations, allowing for the controlled and sequential addition of molecular complexity.

Key Synthetic Transformations and Potential:

| Functional Group | Potential Reactions | Resulting Structures |

| Hydroxy Group | Etherification, Esterification, Oxidation | Introduction of diverse side chains, formation of esters with bioactive carboxylic acids, conversion to a ketone for further functionalization. |

| Carboxylic Acid | Amide bond formation, Esterification, Reduction | Coupling with amines to form peptides or other amide-containing structures, formation of esters, reduction to a primary alcohol. |

| Lactam Ring | Ring-opening reactions, α-functionalization | Generation of linear amino acids with defined stereochemistry, introduction of substituents at the carbon adjacent to the carbonyl group. |

The ability to selectively manipulate these functional groups is paramount. For instance, the carboxylic acid could be coupled with an amino acid, followed by esterification of the hydroxyl group with a different molecular fragment. This modular approach, facilitated by the distinct reactivity of each functional group, allows for the rapid generation of diverse compound libraries, a cornerstone of modern drug discovery. The combinatorial synthesis of such building blocks is a key strategy in the development of new screening compounds. researchgate.net

Role in the Synthesis of Natural Products and Novel Therapeutic Scaffolds

Many biologically active natural products and synthetic drugs feature seven-membered nitrogen-containing rings. The azepane skeleton is a recurring motif in a number of alkaloids and other pharmacologically active compounds. researchgate.net The pre-functionalized nature of this compound makes it an attractive starting material or key intermediate for the total synthesis of such molecules.

The synthesis of novel therapeutic scaffolds is another promising avenue. The development of new antimicrobial and anticancer agents often relies on the creation of unique molecular frameworks that can interact with novel biological targets. mdpi.comnih.gov The this compound core could be elaborated to create scaffolds that mimic the structural features of known bioactive compounds or that present functional groups in a unique three-dimensional arrangement to interact with previously "undruggable" targets. For example, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promise as scaffolds for developing new antimicrobial and anticancer agents. mdpi.com

Design of Novel Chemical Probes for Biological Research

Chemical probes are essential tools for dissecting complex biological processes. These molecules are designed to interact with a specific biological target, such as an enzyme or receptor, and often carry a reporter tag (e.g., a fluorescent group or a reactive handle for bioconjugation) to enable detection and analysis. The design of such probes can be guided by identifying suitable "exit vectors" from a ligand binding site. semanticscholar.org

This compound provides a robust scaffold for the development of chemical probes. The carboxylic acid or hydroxyl group can serve as an attachment point for various reporter groups, linkers, or photoaffinity labels. For instance, the carboxylic acid could be readily coupled to a fluorescent dye via an amide bond, while the hydroxyl group could be modified to introduce a photoreactive group for covalent labeling of the target protein. The synthesis of fluorescence-labeled analogs of known drugs, such as TAK779, serves as a precedent for this approach. mdpi.com

Potential Applications of Chemical Probes Derived from this compound:

Target Identification and Validation: Identifying the specific protein targets of a bioactive compound.

Enzyme Activity Profiling: Developing activity-based probes to monitor the activity of specific enzymes in complex biological samples.

Imaging: Visualizing the localization and dynamics of a target protein within living cells.

Emerging Methodologies for Studying Azepane-Based Compounds

The study and synthesis of seven-membered rings like azepanes present unique challenges due to their conformational flexibility and the potential for multiple stereoisomers. Recent advancements in synthetic organic chemistry are providing new tools to address these challenges.

Emerging synthetic methods for constructing the azepane ring include ring-closing reactions, ring-expansion reactions of smaller cyclic compounds, and multi-step sequences. researchgate.net Photochemical dearomative ring expansion of nitroarenes offers a novel and rapid entry to complex azepanes. researchgate.net Furthermore, stereoselective methods, such as the osmium-catalyzed tethered aminohydroxylation, are enabling the synthesis of highly functionalized azepanes with precise control over stereochemistry. nih.gov

In addition to synthetic advancements, computational methods are playing an increasingly important role in understanding the structure and reactivity of azepane-based compounds. Quantum chemical calculations can be used to investigate the conformational preferences, stability, and electronic properties of these molecules, providing valuable insights for the design of new derivatives with desired properties. nih.gov These theoretical studies can help predict the most stable conformations and guide synthetic efforts towards specific stereoisomers. nih.gov

The continued development of both synthetic and computational methodologies will be crucial for unlocking the full potential of this compound and other azepane-based compounds in medicinal chemistry and chemical biology.

Q & A

Q. What are the common synthetic routes for 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid?

The synthesis typically involves multi-step organic reactions. For analogous azepane-derived compounds, methods include:

- Stepwise functionalization : Starting with azepane rings, introducing hydroxyl and oxo groups via oxidation (e.g., Jones reagent or controlled KMnO₄ oxidation), followed by acetic acid side-chain attachment using nucleophilic substitution or coupling reactions .

- Protection-deprotection strategies : Temporary protection of hydroxyl groups (e.g., using benzyl or silyl ethers) to prevent side reactions during oxidation or acylation steps .

- Key reaction conditions : Temperature (often 0–80°C), pH control (neutral to mildly acidic), and catalysts (e.g., palladium for deprotection). Yields range from 20–50% depending on purification efficiency .

Example Synthesis Table :

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Oxidation | KMnO₄, H₂O, 50°C | Introduce oxo group |

| 2 | Acylation | Acetic anhydride, DMAP | Attach acetic acid moiety |

| 3 | Deprotection | H₂/Pd-C, EtOH | Remove benzyl groups |

Q. How is the compound characterized after synthesis?

Standard characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of hydroxyl/oxo groups and acetic acid linkage (e.g., δ ~2.5–3.5 ppm for CH₂COO⁻) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peak matching C₉H₁₃NO₅) .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (O-H stretch) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX tools resolve structural ambiguities in this compound?

- Single-crystal X-ray diffraction : Crystals grown via slow evaporation (e.g., in EtOH/H₂O) are analyzed to determine bond lengths, angles, and stereochemistry. For example, the oxoazepane ring’s chair conformation and hydrogen-bonding networks can be visualized .

- SHELX refinement : SHELXL refines crystallographic data by optimizing parameters like thermal displacement and occupancy. Key steps:

Q. What experimental strategies address contradictions in reported bioactivity data?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from:

- Purity variability : Rigorous HPLC purification (>95% purity) and quantification via UV/Vis or LC-MS .

- Assay-specific factors : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO concentration ≤0.1%) .

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁴C-acetic acid moiety) to track metabolic pathways or siRNA knockdowns to identify molecular targets .

Example Bioactivity Data Comparison :

| Study | Activity | Assay System | Key Finding |

|---|---|---|---|

| A | Anticancer | MCF-7 cells | IC₅₀ = 12 µM (apoptosis induction) |

| B | Antimicrobial | E. coli | MIC = 50 µM (membrane disruption) |

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking simulations : Use AutoDock Vina to model binding to enzymes (e.g., HDACs or kinases). The acetic acid moiety often chelates metal ions in active sites .

- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates stable binding) .

- QSAR studies : Correlate substituent effects (e.g., hydroxy vs. methoxy groups) with bioactivity to guide synthetic optimization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.